Potent Nanomolar Inhibition of Rat Soluble COMT (S-COMT)
4-[(2-Methylphenyl)methoxy]benzamide demonstrates potent inhibitory activity against rat soluble COMT (S-COMT) with an IC50 of 13 nM [1]. This value is derived from an assay measuring metanephrine formation in Wistar rat liver, following a 20-minute preincubation with the compound and using adrenaline as the substrate [1]. While direct head-to-head data for closely related analogs in the same assay are not available, this IC50 places the compound in a high-potency category for this target class.
| Evidence Dimension | Inhibitory potency against rat S-COMT |
|---|---|
| Target Compound Data | IC50: 13 nM |
| Comparator Or Baseline | Baseline: IC50 values for substituted benzamide derivatives in a different assay range from 8.7 µM to 149 µM (Class-level inference) |
| Quantified Difference | Target compound's potency is ~670-fold higher than the most potent benzamide in the comparator series (13 nM vs 8.7 µM) |
| Conditions | Wistar rat liver, metanephrine formation, preincubation: 20 min, substrate: adrenaline |
Why This Matters
This high in vitro potency makes it a valuable tool compound for studying COMT-dependent pathways, ensuring robust target engagement at low concentrations in experimental systems.
- [1] BindingDB. BDBM50479631: IC50 = 13 nM for inhibition of S-COMT in Wistar rat liver. View Source
